Fmoc-N-amido-PEG8-acid

描述

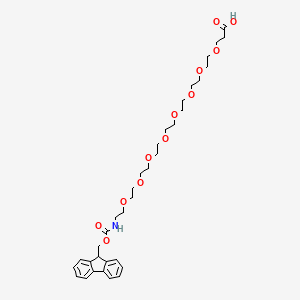

Fmoc-N-amido-PEG8-acid is a polyethylene glycol (PEG) linker that contains a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-amido-PEG8-acid typically involves the following steps:

Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected amine is then reacted with a PEG chain to form the PEGylated intermediate.

Introduction of the carboxylic acid: The terminal carboxylic acid is introduced through a reaction with a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.

Purification: The product is purified using techniques such as chromatography to remove any impurities.

Quality control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications

化学反应分析

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions to expose the primary amine for downstream conjugation.

Reagents and Conditions

| Reagent | Solvent | Time | Temperature | Yield/Outcome | Source |

|---|---|---|---|---|---|

| 20% Piperidine | DMF | 20 min | RT | Free amine generation | |

| 25% Piperidine/DMF (v/v) | DMF | 30 min | RT | Complete deprotection |

- Mechanism : The Fmoc group undergoes β-elimination in the presence of piperidine, releasing CO₂ and forming a free amine .

- Applications : Critical for solid-phase peptide synthesis (SPPS) to enable sequential amino acid coupling .

Amide Bond Formation via Carboxylic Acid

The terminal carboxylic acid reacts with primary amines (e.g., lysine residues) in the presence of coupling agents.

Common Coupling Systems

| Coupling Agent | Activator | Solvent | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| EDC | NHS | DMF | 72 hours | 16% | |

| DIC | HOBt | DCM | 4 hours | 85–90% | |

| DEPBT | DIEA | DMF | 2 hours | 25% |

- Example : Conjugation to 17β-estradiol via EDC/NHS activation achieved 16% yield after RP-HPLC purification .

- Key Insight : PEG8 spacers reduce steric hindrance, improving reaction efficiency in hydrophobic peptide conjugates .

PEGylation Reactions

This compound serves as a hydrophilic spacer in PEGylation, enhancing peptide solubility and stability.

Side Reactions and Mitigation

- Fmoc Premature Deprotection : Occurs in strongly acidic conditions; mitigated by using neutral pH buffers .

- Carbodiimide Byproducts : EDC-mediated reactions generate urea derivatives; scavengers like NHS improve efficiency .

Reaction Optimization Trends

- Solvent Choice : DMF outperforms DCM in PEGylation due to better solubility of PEG intermediates .

- Temperature Control : Reactions performed at RT minimize PEG chain degradation .

- Yield Challenges : Low yields (e.g., 16% in estradiol conjugation ) highlight the need for optimized stoichiometry and purification protocols.

科学研究应用

Chemical Properties and Structure

Fmoc-N-amido-PEG8-acid features a hydrophilic polyethylene glycol (PEG) spacer, which consists of 28 atoms. This structure allows for increased solubility in aqueous environments while maintaining compatibility with organic solvents. The compound includes a Fmoc (9-fluorenylmethoxycarbonyl) protecting group that can be easily removed under basic conditions, facilitating its use in peptide synthesis.

Applications in Scientific Research

1. Peptide Synthesis

- Role : this compound is primarily used to introduce hydrophilic spacers into peptide chains. This enhances the solubility and stability of peptides, making them more suitable for therapeutic applications.

- Mechanism : The compound forms stable amide bonds with primary amine groups on peptides during synthesis, allowing for controlled modifications of peptide properties .

2. Drug Delivery Systems

- Enhancement of Pharmacokinetics : The incorporation of this compound into therapeutic peptides improves their pharmacokinetic profiles by reducing renal clearance and protecting against proteolysis. This results in longer circulation times in vivo .

- Case Study : A study demonstrated that PEGylated peptides exhibited significantly improved bioavailability compared to non-PEGylated counterparts, highlighting the importance of this compound in drug formulation .

3. Bioconjugation

- Non-Cleavable Linker : this compound serves as a non-cleavable linker for the conjugation of peptides to proteins or other biomolecules. This application is crucial in developing targeted drug delivery systems and imaging agents .

- Example : In a study involving targeted nanoparticles, the use of this compound enhanced cellular uptake due to increased hydrophilicity of the targeting peptides .

1. Enhanced Cellular Uptake

- Study Reference : Stefanick et al., 2013 demonstrated that increasing the hydrophilicity of peptide sequences through PEGylation significantly enhanced the cellular uptake of peptide-targeted nanoparticles .

- Findings : The study concluded that PEGylation not only improved solubility but also facilitated more effective targeting of cancer cells.

2. MRI Agent Development

- Study Reference : Lebel et al., 2008 reported on a novel solubility-switchable MRI agent utilizing PEGylated peptides for non-invasive detection of matrix metalloproteinase activity in vivo .

- Results : The research highlighted the potential for using this compound in developing advanced imaging techniques for medical diagnostics.

作用机制

The mechanism of action of Fmoc-N-amido-PEG8-acid involves its ability to form stable amide bonds with primary amines. The Fmoc group protects the amine during synthesis and can be removed under basic conditions to yield the free amine. The PEG spacer increases solubility and reduces immunogenicity, making it suitable for biological applications .

相似化合物的比较

Similar Compounds

- Fmoc-N-amido-PEG2-acid

- Fmoc-N-amido-PEG4-acid

- Fmoc-N-amido-PEG6-acid

- Fmoc-N-amido-PEG12-acid

Uniqueness

Fmoc-N-amido-PEG8-acid is unique due to its medium-length PEG spacer, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where longer PEG chains may be too bulky and shorter chains may not provide sufficient solubility .

生物活性

Introduction

Fmoc-N-amido-PEG8-acid is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. This compound combines the properties of a fluoromethyl group (Fmoc) with an amide linked to an eight-unit polyethylene glycol (PEG) chain and a terminal carboxylic acid. Its unique structure enhances its solubility and stability, making it particularly useful in various biomedical applications, including antibody-drug conjugates (ADCs).

Chemical Structure and Properties

- Molecular Formula : C34H49NO12

- Molecular Weight : Approximately 645.77 g/mol

- CAS Number : 756526-02-0

- Purity : >98%

- Solubility : Slightly soluble in water (approximately 2.5 g/L at 25 ºC)

The PEG component of this compound significantly enhances its hydrophilicity, improving solubility in aqueous environments. This property is crucial for its application in bioconjugation, where solubility can impact the efficacy of drug delivery systems.

This compound functions primarily as a linker in the synthesis of ADCs. The Fmoc group can be easily deprotected under basic conditions to yield a free amine, which can then react with other biomolecules. The terminal carboxylic acid can form stable amide bonds with primary amines, facilitating the conjugation process.

Applications in Drug Delivery

-

Antibody-Drug Conjugates (ADCs) :

- This compound is utilized as a non-cleavable linker in ADCs, where it connects a potent cytotoxic drug to a monoclonal antibody. This targeted approach allows for selective delivery to cancer cells while minimizing systemic toxicity.

- The PEG spacer not only enhances solubility but also reduces immunogenicity, improving the pharmacokinetics of the conjugated molecules .

- Bioconjugation :

Comparative Analysis

The following table compares this compound with other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cbz-N-amido-PEG8-bromide | Cbz-protected amine with terminal bromide | Suitable for substitution reactions |

| Fmoc-N-PEG20-acid | Longer PEG chain (20 units) | Enhanced hydrophilicity and solubility |

| Fmoc-N-amido-dPEG®8-acid | Similar structure but may differ in purity specifications | Commercially available with high purity |

This compound stands out due to its optimal balance between hydrophilicity and functional reactivity, making it particularly versatile for bioconjugation applications compared to its longer-chain counterparts .

Case Studies

-

Study on Stability and Solubility :

A study demonstrated that this compound significantly improves the stability and solubility of conjugated proteins and peptides. The PEG chain not only enhances solubility but also reduces immunogenicity when conjugated with therapeutic agents. -

Application in Tissue Engineering :

Research has indicated that hydrogels incorporating Fmoc-based compounds can serve as effective scaffolds for tissue engineering applications. These hydrogels can be functionalized to improve cell adhesion and promote tissue regeneration . -

Use in Targeted Drug Delivery :

A recent investigation highlighted how this compound facilitates the development of targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXGUCLTEWCVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H49NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140372 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756526-02-0 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756526-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。